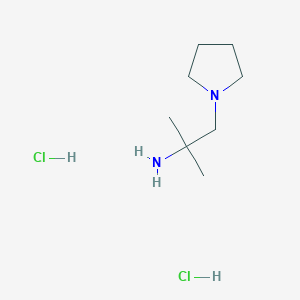

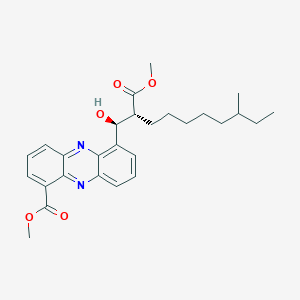

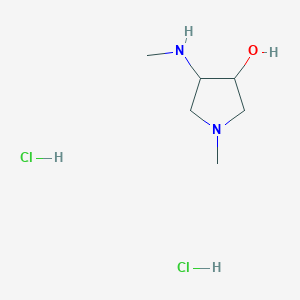

![molecular formula C7H16Cl2N2 B1487333 6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2204053-85-8](/img/structure/B1487333.png)

6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (MDBC) is a heterocyclic compound belonging to the class of bicyclic compounds. It is a synthetic derivative of the naturally occurring diazabicyclo[3.2.1]octane (DBOC) and is primarily used as a reagent in organic synthesis. MDBC has also been used in a variety of scientific research applications, including as a substrate in enzymatic reactions and as a tool to study the mechanisms of action of various drugs.

Scientific Research Applications

Catalytic Properties and Synthesis

Bicyclic compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives are known for their catalytic properties in organic synthesis. For example, DABCO and similar bicyclic compounds are used as catalysts in base-assisted Michael addition reactions, which are crucial for forming carbon-carbon bonds in the synthesis of natural products and drugs. These reactions are versatile and employed for efficient bond formation between electron-poor olefins and varied nucleophiles, contributing to the synthesis of a wide range of chemical compounds (Thirupathi et al., 2022).

Ribonuclease Mimics

Compounds based on diazabicyclo octanes, such as 1,4-diazabicyclo[2.2.2]octane, have been explored for the design of artificial ribonucleases. These catalysts mimic the hydrolytic activity of natural ribonucleases, targeting the phosphodiester bonds in RNA. The design of these compounds involves a catalytic domain with imidazole residue and a polycationic RNA-binding domain featuring bis-quaternized rings of diazabicyclooctane, showing promise in the field of biochemical research (Konevetz et al., 2002).

Environmental and Health Impact Studies

Related bicyclic compounds like Methylcyclopentadienyl manganese tricarbonyl (MMT), used as an octane enhancer in gasoline, have been assessed for their environmental and health impacts. Studies have explored the combustion products of MMT and their potential health risks, focusing on manganese oxides produced during combustion. These assessments are crucial for understanding the environmental and health implications of using such compounds in consumer products (Egyed & Wood, 1996).

properties

IUPAC Name |

6-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9-5-6-4-7(9)2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIHBZYZYBQSPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

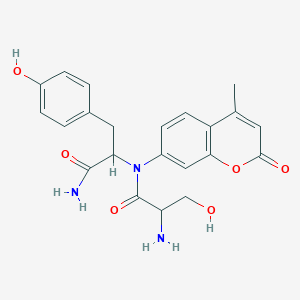

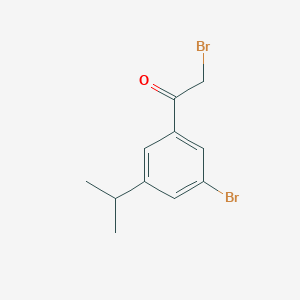

![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)

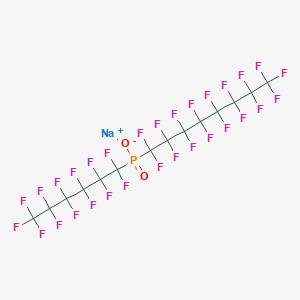

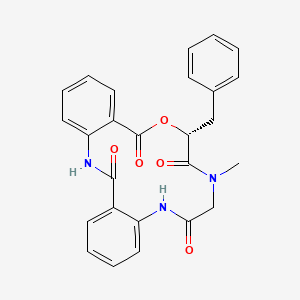

![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

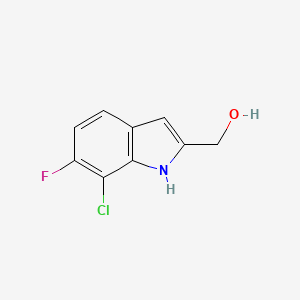

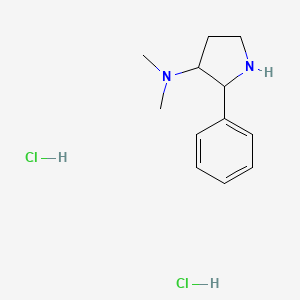

![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)

![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)